molecular formula C16H18N2OS B4431182 6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4431182
M. Wt: 286.4 g/mol
InChI Key: YJFXQDAXABGSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GSK-3β inhibitor, is a small molecule drug that has been widely studied for its potential therapeutic applications in various diseases. This compound is a member of the benzothiophene family and has been shown to have significant effects on several biological pathways, including the Wnt signaling pathway and the insulin signaling pathway.

Mechanism of Action

The 6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ inhibitor works by inhibiting the activity of glycogen synthase kinase-3β (this compoundβ), which is a serine/threonine kinase that plays a key role in several biological pathways, including the Wnt signaling pathway and the insulin signaling pathway. By inhibiting this compoundβ, the this compoundβ inhibitor can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
The this compoundβ inhibitor has several biochemical and physiological effects. In the brain, the this compoundβ inhibitor can reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. In the pancreas, the this compoundβ inhibitor can improve insulin sensitivity and glucose metabolism, which are important factors in the development of diabetes. In cancer cells, the this compoundβ inhibitor can induce apoptosis and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The 6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ inhibitor has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, the this compoundβ inhibitor also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell-type specific.

Future Directions

There are several future directions for the study of the 6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ inhibitor. One direction is the development of more potent and selective inhibitors that can be used in clinical trials. Another direction is the investigation of the this compoundβ inhibitor's effects on other biological pathways and diseases. Additionally, the this compoundβ inhibitor's potential as a therapeutic agent in combination with other drugs should be explored. Finally, the this compoundβ inhibitor's effects on the gut microbiome and immune system should be investigated, as these could have important implications for its therapeutic applications.

Scientific Research Applications

The 6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideβ inhibitor has been widely studied for its therapeutic potential in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, the this compoundβ inhibitor has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes, the this compoundβ inhibitor has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the this compoundβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-4-5-13-14(10-20-15(13)7-11)16(19)18-9-12-3-2-6-17-8-12/h2-3,6,8,10-11H,4-5,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXQDAXABGSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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